molecular formula C11H12IN3O B8521369 N-[4-iodo-1H-indazol-3-yl]butanamide

N-[4-iodo-1H-indazol-3-yl]butanamide

Cat. No.: B8521369
M. Wt: 329.14 g/mol
InChI Key: GVMSSASBWGBNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-iodo-1H-indazol-3-yl]butanamide is an indazole-derived compound characterized by a 4-iodo substitution on the indazole core and a butanamide group at the 3-position. Indazole derivatives are widely studied for their biological activities, including kinase inhibition, anticancer properties, and antimicrobial effects. The iodine atom at position 4 likely enhances steric and electronic interactions with target proteins, while the butanamide chain may influence solubility and binding kinetics.

Properties

Molecular Formula

C11H12IN3O

Molecular Weight

329.14 g/mol

IUPAC Name

N-(4-iodo-1H-indazol-3-yl)butanamide

InChI

InChI=1S/C11H12IN3O/c1-2-4-9(16)13-11-10-7(12)5-3-6-8(10)14-15-11/h3,5-6H,2,4H2,1H3,(H2,13,14,15,16)

InChI Key

GVMSSASBWGBNMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC2=C1C(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Indazole Family

Key Structural Features and Modifications:

  • N-[5-Amino-1-trityl-1H-indazol-3-yl]-2-(4-ethoxyphenyl)acetamide (): Contains a 5-amino group and a trityl-protected indazole core. The acetamide group at position 3 is shorter than the butanamide chain in the target compound. Demonstrated anti-proliferative activity, possibly via kinase inhibition or DNA interaction .
  • 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide (): Features a fluoro-substituted phenylamino group and a morpholine-carbonyl moiety. The acetamide group and lack of iodine suggest differences in hydrophobicity and target binding compared to the iodinated target compound .

Comparison Table: Structural and Functional Attributes

Compound Core Structure Position 4 Substituent Position 3 Group Key Biological Activity
N-[4-iodo-1H-indazol-3-yl]butanamide Indazole Iodo Butanamide Hypothesized kinase inhibition
N-[5-Amino-1-trityl-1H-indazol-3-yl]-2-(4-ethoxyphenyl)acetamide Indazole Amino (protected) Acetamide Anti-proliferative
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide Indazole Fluoro-morpholine Acetamide Anti-proliferative

Key Observations:

  • The iodine atom in the target compound may enhance halogen bonding with proteins, improving target affinity compared to smaller substituents like fluoro or amino groups.
Butanamide Derivatives in Patent Literature

Examples from (Tubulin Inhibitors):

  • N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8): Contains a quinoline core instead of indazole. The butanamide group is linked to an ethynyl-substituted quinoline, targeting tubulin polymerization.
  • 2-[(3-Ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)butanamide (D.1.10): Features a fluoroethyl group, enhancing metabolic stability compared to unsubstituted alkyl chains.

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